REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[N:4][NH:5][CH:6]=1.[CH3:12][O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1B(O)O.N1C=CC=CC=1>CN(C)C(=O)C.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH3:12][O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[N:5]1[CH:6]=[C:2]([CH3:1])[C:3]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[N:4]1 |f:4.5.6|
|
Name
|
|
Quantity
|
4 g
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Type
|
reactant
|
Smiles
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CC=1C(=NNC1)C(=O)OCC
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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CN(C(C)=O)C
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Name
|
|
Quantity
|
7.9 g
|
Type
|
reactant
|
Smiles
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COC1=C(C=CC=C1)B(O)O
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Name
|
|
Quantity
|
8.4 mL
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
9.5 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
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Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The reaction mixture was filtered through celite, 1N hydrochloric acid (50 mL)
|
Type
|
ADDITION
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Details
|
was added to the filtrate
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Type
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EXTRACTION
|
Details
|
the mixture was extracted with diethyl ether
|
Type
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WASH
|
Details
|
The extract was washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:2, volume ratio)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC=C1)N1N=C(C(=C1)C)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 25% | |
YIELD: CALCULATEDPERCENTYIELD | 23.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |